1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid 1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 954225-73-1
VCID: VC8160915
InChI: InChI=1S/C10H12N2O4/c1-11(2)8(13)6-12-5-3-4-7(9(12)14)10(15)16/h3-5H,6H2,1-2H3,(H,15,16)
SMILES: CN(C)C(=O)CN1C=CC=C(C1=O)C(=O)O
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS No.: 954225-73-1

Cat. No.: VC8160915

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid - 954225-73-1

Specification

CAS No. 954225-73-1
Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name 1-[2-(dimethylamino)-2-oxoethyl]-2-oxopyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H12N2O4/c1-11(2)8(13)6-12-5-3-4-7(9(12)14)10(15)16/h3-5H,6H2,1-2H3,(H,15,16)
Standard InChI Key WECXQSWIARDNCQ-UHFFFAOYSA-N
SMILES CN(C)C(=O)CN1C=CC=C(C1=O)C(=O)O
Canonical SMILES CN(C)C(=O)CN1C=CC=C(C1=O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol . Its IUPAC name, 1-[2-(dimethylamino)-2-oxoethyl]-2-oxopyridine-3-carboxylic acid, reflects the presence of a pyridine ring substituted at the 1-position with a dimethylcarbamoyl-methyl group and at the 3-position with a carboxylic acid moiety .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂O₄
Molecular Weight224.21 g/mol
SMILESCN(C)C(=O)CN1C=CC=C(C1=O)C(=O)O
InChI KeyWECXQSWIARDNCQ-UHFFFAOYSA-N

The crystal structure remains undetermined, but computational models suggest a planar pyridine ring with the carboxamide and carboxylic acid groups adopting orthogonal orientations .

Synthesis and Production

Industrial Synthesis Pathways

Commercial synthesis typically involves a multi-step process:

  • Pyridine Ring Formation: Condensation of β-keto esters with ammonia derivatives yields the 2-oxo-1,2-dihydropyridine core .

  • N-Alkylation: Introduction of the dimethylcarbamoyl-methyl group via nucleophilic substitution using chloroacetamide derivatives .

  • Carboxylic Acid Functionalization: Oxidation of a methyl ester precursor to the carboxylic acid .

MolCore BioPharmatech reports production at ≥97% purity under ISO-certified conditions, emphasizing scalability for pharmaceutical intermediate markets .

Physicochemical Properties

Thermal Stability and Solubility

Experimental data gaps exist for melting/boiling points, but computational estimates suggest:

  • Boiling Point: ~473.4°C (at 760 mmHg)

  • Density: 1.4±0.1 g/cm³
    The compound is a room-temperature-stable powder with limited aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for laboratory handling .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Partition Coefficient)0.78ChemAxon
Polar Surface Area83.7 ŲPubChem
Hydrogen Bond Donors2

Pharmaceutical and Industrial Applications

Role as a Synthetic Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and protease modulators. Its carboxylic acid group enables conjugation with amine-containing pharmacophores, while the pyridone ring contributes to metal chelation in catalytic systems .

Case Study: Anticancer Agent Development

In a 2024 study (unpublished, per MolCore data), derivatives of this compound showed IC₅₀ values of <10 μM against non-small cell lung cancer cell lines, attributed to EGFR kinase inhibition .

Future Research Directions

Unanswered Questions

  • Metabolic Pathways: Cytochrome P450 interactions remain uncharacterized.

  • Cocrystal Engineering: Potential for improved solubility via co-formers like nicotinamide.

  • Biological Screening: Expanded profiling against neurodegenerative disease targets.

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